molecular formula C17H25N3O6S2 B3010560 methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797966-42-7

methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B3010560
CAS No.: 1797966-42-7
M. Wt: 431.52
InChI Key: PRPINUPSZXKLEU-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate (CAS 1797966-42-7) is a synthetic small molecule with a molecular formula of C17H25N3O6S2 and a molecular weight of 431.53 g/mol . This high-purity compound is characterized by its unique structural framework, which incorporates both carbamate and sulfonamide functional groups, a combination present in various bioactive molecules and pharmaceutical agents. The simultaneous presence of these groups on an aromatic scaffold makes it a valuable intermediate for medicinal chemistry research and the development of novel therapeutic agents . Compounds featuring sulfonamide and carbamate moieties are of significant interest in neuroscience and pharmacology, particularly in the development of new anticonvulsant agents . Researchers are exploring its potential as a key building block for designing carbonic anhydrase inhibitors, as structurally related (4-sulfamoylphenyl)carbamate derivatives have demonstrated potent anticonvulsant activity in preclinical models, such as the rat maximal electroshock (MES) test . Furthermore, its complex structure, which includes a piperidine ring system, suggests potential for investigating interactions with various neurological targets. The compound is provided for research applications only and requires cold-chain transportation to ensure stability and integrity . Researchers can utilize this chemical for probe discovery, mechanism of action studies, and as a sophisticated intermediate in synthetic organic chemistry programs aimed at developing new CNS-active molecules.

Properties

IUPAC Name

methyl N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S2/c1-26-17(21)19-14-2-4-15(5-3-14)27(22,23)18-12-13-8-10-20(11-9-13)28(24,25)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPINUPSZXKLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, a compound belonging to the sulfamoyl carbamate class, exhibits a complex structure that includes cyclopropyl, piperidine, and sulfamoyl moieties. The compound's molecular formula is C17H25N3O6S2C_{17}H_{25}N_{3}O_{6}S_{2} with a molecular weight of 431.5 g/mol. Understanding its biological activity is crucial for potential therapeutic applications.

The biological activity of this compound likely involves interactions with specific enzymes or receptors involved in metabolic pathways. The presence of the sulfamoyl group may enhance binding affinity and specificity towards biological targets, which can be pivotal in modulating various biological processes.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Enzyme Inhibition : Similar compounds in the sulfamoyl carbamate category have shown potential as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in cancer metastasis and tissue remodeling . The mechanism often involves slow-binding kinetics leading to tight-binding inhibition.
  • Pharmacological Properties : Preliminary studies suggest that derivatives of carbamate structures can exhibit anticancer, antiviral, and antimicrobial properties. These activities are attributed to their ability to interact with various biological pathways.

Case Studies and Research Findings

  • Inhibition of MMPs : A study on related carbamate derivatives indicated that certain modifications at the para-position of phenyl rings could lead to selective inhibition of MMP-2 while sparing other MMPs . This selectivity is crucial for developing therapeutic agents targeting specific diseases.
  • Metabolic Stability : Research has shown that metabolic stability varies among carbamate compounds. For instance, some derivatives demonstrated longer half-lives in biological systems, which is an essential factor for drug development .
  • Structure-Activity Relationship (SAR) : Studies have revealed that modifications in the structure can significantly impact biological activity. For example, the introduction of different substituents at specific positions on the phenyl ring can enhance or diminish inhibitory effects against target enzymes.

Table 1: Comparison of Biological Activities

CompoundMolecular FormulaMolecular WeightTarget EnzymeInhibition TypeReference
This compoundC17H25N3O6S2431.5 g/molMMP-2Selective Inhibition
O-Phenyl Carbamate DerivativeC18H26N2O3S2382.5 g/molMMP-2Potent Inhibition
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-cinnamamideC18H27N3O5S2429.55 g/molVarious EnzymesModulatory Effects

Comparison with Similar Compounds

Compound A : Methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

  • Substituent : Replaces cyclopropylsulfonyl with furan-3-carbonyl .
  • Molecular Formula : C₁₉H₂₃N₃O₆S (MW: 421.5 g/mol) .
  • Furan derivatives are often prone to oxidative metabolism, suggesting the cyclopropyl variant may exhibit superior metabolic stability.

Compound B : N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide

  • Core Structure : Pyridine ring with a phenylpiperazine substituent and phenylcarbamoyl group.
  • Synthesis Yield : 73% (reported in ) .
  • Key Implications : The pyridine and piperazine moieties enhance basicity and solubility, while the phenylcarbamoyl group may alter target selectivity. Spectroscopic data (IR: 1640 cm⁻¹ for C=O; NMR: δ 8.77 ppm for pyridine protons) confirm stable hydrogen-bonding networks .

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Weight Not Reported 421.5 g/mol Not Reported
Core Heterocycle Piperidine Piperidine Pyridine + Piperazine
Key Substituent Cyclopropylsulfonyl Furan-3-carbonyl Phenylpiperazine + Phenylcarbamoyl
Functional Groups Sulfamoyl, Methyl Carbamate Sulfamoyl, Methyl Carbamate Sulfonamide, Phenylcarbamoyl
Synthetic Yield Not Reported Not Reported 73%
Reported Stability Inferred metabolic stability (cyclopropyl) Likely lower (furan) Moderate (piperazine)

Research Findings and Implications

  • Synthetic Feasibility : Compound B’s 73% yield suggests efficient routes for sulfonamide-carbamate hybrids, though cyclopropylsulfonyl incorporation may require specialized reagents (e.g., cyclopropanesulfonyl chloride) .
  • The pyridine in Compound B may enhance binding to metal-dependent enzymes .
  • Metabolic Stability : Cyclopropyl groups, as in the target compound, resist cytochrome P450 oxidation better than furans, which are susceptible to epoxidation and ring opening .

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